molecular formula C16H16N4S B4584336 4-[4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine

4-[4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine

Cat. No. B4584336
M. Wt: 296.4 g/mol
InChI Key: RRMHAXCPVHMCPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives involves several key steps, often starting from simple precursors like 2-cyanopyridine and N-phenylthiosemicarbazide. A study by Castiñeiras et al. (2018) detailed the synthesis of a related compound, highlighting the importance of reaction conditions in achieving the desired triazole derivative. The process typically involves cyclization reactions, esterification, and sometimes complexation with metals to explore their coordination chemistry (Castiñeiras, García-Santos, & Saa, 2018).

Molecular Structure Analysis

Determining the molecular structure of triazole derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed. For instance, the structural assessment of methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate and its complex with HgCl2 provided insights into the ligand's coordination mode and the overall molecular geometry (Castiñeiras, García-Santos, & Saa, 2018).

Chemical Reactions and Properties

The reactivity of triazole derivatives towards various reagents and conditions is a field of significant interest. Studies have explored how these compounds participate in reactions such as oxidative coupling, cyclization, and substitution. For example, the synthesis and antifungal activity of a bromobenzylthio-substituted triazole pyridine derivative revealed insights into its reactivity and potential biological applications (Jin-Xia Mu et al., 2015).

Physical Properties Analysis

The physical properties of triazole derivatives, including melting points, solubility, and crystal structure, play a crucial role in their application and handling. For example, the crystal structures of various triazole derivatives have been examined to identify trends in their intermolecular contact patterns and packing arrangements, which can influence their stability and solubility (K. M. Tawfiq et al., 2014).

Chemical Properties Analysis

The chemical properties of triazole derivatives, such as their redox behavior, luminescence, and magnetic properties, are areas of active research. These properties are influenced by the molecular structure and substituents present in the compound. Studies on coordination polymers based on triazolyl benzoate ligands have highlighted their versatile coordination abilities and the impact on their magnetic and luminescence properties (Pei-Yao Du et al., 2016).

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A novel strategy for the synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, enabling direct metal-free oxidative N-N bond formation with high yields and short reaction times (Zisheng Zheng et al., 2014).

Catalytic Activities

  • Catalytic Activity in Suzuki-Miyaura Reaction : Synthesized cationic complexes showing active catalysis for Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid, indicating specific structural requirements for effective catalysis (E. Amadio et al., 2012).

Antifungal and Antimicrobial Activities

  • Antifungal Activity of Triazole Derivatives : The synthesized compound exhibits moderate antifungal activity, with structure-activity relationship studies aiding in the development of new antifungal agents (Jin-Xia Mu et al., 2015).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Schiff’s bases derived from triazoles have been investigated as effective corrosion inhibitors for mild steel in hydrochloric acid solution, showcasing the potential of triazole derivatives in industrial applications (K. R. Ansari et al., 2014).

properties

IUPAC Name

4-(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-2-12-21-16-19-18-15(13-8-10-17-11-9-13)20(16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMHAXCPVHMCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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